3-(3,4-Difluoro-2-methoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluoro-2-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of fluorine atoms and a methoxy group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluoro-2-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
3-(3,4-Difluoro-2-methoxyphenyl)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: A similar compound with two fluorine atoms on the azetidine ring.
3,3-Difluoropyrrolidine: Another fluorinated heterocycle with a five-membered ring.
4,4-Difluoropiperidine: A six-membered fluorinated heterocycle.
Uniqueness
3-(3,4-Difluoro-2-methoxyphenyl)azetidine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H11F2NO/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
VHWDTOTVPWOMOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.